(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone
CAS No.:
Cat. No.: VC15834137
Molecular Formula: C11H7Cl2N3O
Molecular Weight: 268.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H7Cl2N3O |
|---|---|
| Molecular Weight | 268.10 g/mol |
| IUPAC Name | (4,6-dichloropyrimidin-5-yl)-(2-methylpyridin-3-yl)methanone |
| Standard InChI | InChI=1S/C11H7Cl2N3O/c1-6-7(3-2-4-14-6)9(17)8-10(12)15-5-16-11(8)13/h2-5H,1H3 |
| Standard InChI Key | MOQUCAPOGBXEGO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=N1)C(=O)C2=C(N=CN=C2Cl)Cl |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Identification
The compound is systematically named (4,6-dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone, reflecting its bifunctional aromatic structure. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1416373-37-9 | |
| Molecular Formula | C₁₁H₇Cl₂N₃O | |
| Molecular Weight | 268.1 g/mol | |
| SMILES Notation | C(C1=C(Cl)N=CN=C1Cl)(C1=CC=CN=C1C)=O | |
| InChIKey | MOQUCAPOGBXEGO-UHFFFAOYSA-N |
The SMILES string illustrates the pyrimidine ring (C1=C(Cl)N=CN=C1Cl) connected via a carbonyl group to a 2-methylpyridine moiety (C1=CC=CN=C1C) . The InChIKey provides a unique descriptor for computational chemistry applications .
Structural Analysis
The pyrimidine ring’s 4,6-dichloro substitution enhances electrophilicity, potentially facilitating nucleophilic aromatic substitution reactions . The 2-methylpyridine group introduces steric hindrance and lipophilicity, which may influence binding affinity in biological systems . Quantum chemical calculations using the topological polar surface area (55.7 Ų) suggest moderate permeability across biological membranes .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is critical for experimental handling:
| Property | Detail | Source |
|---|---|---|
| Solubility | Soluble in organic solvents (exact data unspecified) | |
| Storage Conditions | 2–8°C (short-term); -80°C (long-term) | |
| Stability | Degrades upon repeated freeze-thaw cycles |
Solutions prepared at 10 mM in dimethyl sulfoxide (DMSO) or similar polar aprotic solvents are recommended for laboratory use . Thermal stability remains uncharacterized, but analog pyrimidines typically decompose above 200°C .
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) are absent in the provided sources, computational predictions using the SMILES string suggest:
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¹H NMR: Signals for pyridine protons (δ 7.5–8.5 ppm), methyl group (δ 2.6 ppm), and pyrimidine protons (δ 8.8 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 268.1 (C₁₁H₇Cl₂N₃O⁺) with fragments at m/z 233 (loss of Cl) and 154 (pyridine ring cleavage) .
| Hazard Category | Precautionary Measures |
|---|---|
| Acute Toxicity | Avoid inhalation, skin contact |
| Environmental Hazard | Prevent release into ecosystems |
| Reactivity | Moisture-sensitive; store under inert gas |
Operational Guidelines
Key protocols include:
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Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles .
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Ventilation: Use fume hoods for weighing and solution preparation .
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Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Table 1: Emergency Response Codes
| Scenario | Action |
|---|---|
| Skin Contact | Wash with soap/water; seek medical attention |
| Inhalation | Move to fresh air; consult poison center |
| Eye Exposure | Rinse with water for 15 minutes |
Research Applications and Case Studies
Pharmaceutical Intermediates
The compound’s dichloropyrimidine core is a common pharmacophore in kinase inhibitors (e.g., imatinib analogs) . While direct studies are unavailable, its structure suggests potential as a:
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BTK Inhibitor Precursor: Chloropyrimidines often target Bruton’s tyrosine kinase (BTK) in oncology .
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Antiviral Agent: Pyrimidine derivatives exhibit activity against RNA viruses .
Material Science
The conjugated π-system and halogen atoms may enable applications in:
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Organic Semiconductors: As electron-deficient moieties in donor-acceptor polymers .
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Metal-Organic Frameworks (MOFs): As ligands for catalytic sites .
Future Directions and Challenges
Synthetic Optimization
Current limitations include:
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Scalability: No reported large-scale synthesis routes.
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Purity: Commercial samples are 97% pure, requiring recrystallization for advanced applications .
Biological Screening
Priority research areas:
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Kinase Inhibition Assays: Profile against EGFR, VEGFR, and other targets.
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ADMET Profiling: Assess absorption, distribution, and toxicity in vitro.
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